molecular formula C33H60LrO6 B1594954 Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III), 99% (LU(tmhd)3) CAS No. 15492-45-2

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III), 99% (LU(tmhd)3)

Cat. No. B1594954
CAS RN: 15492-45-2
M. Wt: 814.9 g/mol
InChI Key: DOIDXYMTUFSFTB-UHFFFAOYSA-N
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Description

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III), or LU(tmhd)3, is a coordination compound of lutetium, a rare earth metal, and the tris(2,2,6,6-tetramethyl-3,5-heptanedionato) ligand, which is a tridentate ligand with three nitrogen atoms. LU(tmhd)3 is a stable, water-soluble compound with a wide range of applications in the field of scientific research.

Scientific Research Applications

Crystal and Molecular Structure Analysis

The crystal and molecular structure of tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III) has been elucidated using the X-ray diffraction method, highlighting its orthorhombic unit cell and the formation of a distorted trigonal prism around the central lutetium ion by six oxygen atoms from the β-diketones. This structural insight is critical for understanding the coordination environment of lutetium in such complexes and their potential applications in materials science and catalysis (Onuma, Inoue, & Shibata, 1976).

Luminescence Sensing Applications

Tris(β-diketonato)lanthanides, including lutetium complexes, have been characterized as luminescent sensing probes for glutamic acid, aspartic acid, and their dipeptides. These compounds are essential in nervous systems, taste receptors, and other biological systems, demonstrating the potential of Lu(tmhd)3 derivatives in bioanalytical applications, proteomics, and metabolomics (Tsukube, Yano, & Shinoda, 2009).

Nanomaterials and Surface Chemistry

The interaction of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III), a compound structurally similar to Lu(tmhd)3, with metal surfaces has been investigated to understand the thermal chemistry relevant for atomic layer deposition (ALD) processes. Such studies are fundamental for developing new materials with applications in microelectronics, catalysis, and surface engineering (Qin & Zaera, 2018).

Novel Coordination Chemistry

Research into the coordination chemistry of lutetium complexes has led to the development of new methodologies for preparing stable, covalently bonded acetylacetonate complexes anchored to nanoporous materials. These findings open pathways for the synthesis of novel materials with potential uses in catalysis, environmental remediation, and sensor technologies (Azimi, Badiei, & Mohammadi Ziarani, 2017).

Optical and Electronic Properties

The synthesis and characterization of lutetium(III) 1,2-naphthalocyaninate complexes have revealed significant insights into the effect of stacking on the redox and UV-visible spectroscopic properties. Such complexes have shown potential in optical devices, highlighting the versatility of Lu(tmhd)3 derivatives in modifying electronic and optical properties for advanced technological applications (Guyon, Pondaven, Kerbaol, & L’Her, 1998).

properties

IUPAC Name

lutetium(3+);2,2,6,6-tetramethylheptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H19O2.Lu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLFRFWUVAFZKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57LuO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III), 99% (LU(tmhd)3)

CAS RN

15492-45-2
Record name (OC-6-11)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)lutetium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15492-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III), 99% (LU(tmhd)3)
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Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III), 99% (LU(tmhd)3)
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Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III), 99% (LU(tmhd)3)
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Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III), 99% (LU(tmhd)3)
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Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III), 99% (LU(tmhd)3)

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